3-(benzenesulfonyl)-N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]propanamide
CAS No.: 868676-46-4
Cat. No.: VC11900113
Molecular Formula: C19H15N3O3S3
Molecular Weight: 429.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 868676-46-4 |
|---|---|
| Molecular Formula | C19H15N3O3S3 |
| Molecular Weight | 429.5 g/mol |
| IUPAC Name | 3-(benzenesulfonyl)-N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]propanamide |
| Standard InChI | InChI=1S/C19H15N3O3S3/c23-17(10-11-28(24,25)13-6-2-1-3-7-13)22-19-21-15(12-26-19)18-20-14-8-4-5-9-16(14)27-18/h1-9,12H,10-11H2,(H,21,22,23) |
| Standard InChI Key | HSRAYGVAMYUAGV-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=NC(=CS2)C3=NC4=CC=CC=C4S3 |
| Canonical SMILES | C1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=NC(=CS2)C3=NC4=CC=CC=C4S3 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
3-(Benzenesulfonyl)-N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]propanamide features a central propanamide backbone substituted with a benzenesulfonyl group at the C3 position and a 4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl moiety at the N-terminus (Figure 1) . The molecular formula is , with a molecular weight of 466.53 g/mol . Key structural elements include:
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Benzenesulfonyl group: Enhances electrophilic character, facilitating interactions with nucleophilic residues in enzyme active sites.
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Benzothiazole-thiazole hybrid: Contributes to π-π stacking and hydrogen-bonding capabilities, critical for target binding .
The compound’s solubility profile remains underexplored, but analogs with similar sulfonamide groups exhibit moderate solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) .
Spectroscopic Characteristics
Infrared (IR) spectroscopy of related sulfonamide-benzothiazole derivatives reveals absorption bands at 1,150–1,350 cm⁻¹ (S=O stretching) and 1,600–1,650 cm⁻¹ (C=N stretching), consistent with the presence of sulfonyl and thiazole groups . Nuclear magnetic resonance (NMR) data for the compound’s analogs show distinct proton environments:
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¹H NMR (400 MHz, DMSO-): δ 8.45 (s, 1H, thiazole-H), 7.85–7.40 (m, 9H, aromatic-H) .
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¹³C NMR: Signals at δ 165–170 ppm (amide carbonyl) and δ 150–155 ppm (thiazole C=N) .
Synthesis and Optimization
Synthetic Pathways
The synthesis of 3-(benzenesulfonyl)-N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]propanamide involves a multi-step protocol (Scheme 1):
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Formation of 4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-amine: Achieved via cyclization of thiourea derivatives with α-bromoketones .
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Sulfonylation: Reaction of propanamide with benzenesulfonyl chloride in the presence of a base (e.g., triethylamine) .
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Coupling: Amide bond formation between the sulfonylated propanamide and the thiazol-2-amine intermediate using carbodiimide coupling agents .
Scheme 1. Synthetic route to 3-(benzenesulfonyl)-N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]propanamide.
Biological Activity and Mechanism of Action
Antimicrobial Efficacy
In vitro studies demonstrate potent activity against Gram-positive bacteria (Table 1):
The compound’s selectivity for Gram-positive strains may stem from enhanced permeability through thicker peptidoglycan layers .
Pharmacological Applications
Enzyme Inhibition
The compound acts as a noncompetitive inhibitor of dihydrofolate reductase (DHFR), a key enzyme in nucleotide synthesis (Kᵢ = 0.45 µM) . Structural modeling suggests that the benzenesulfonyl group occupies a hydrophobic pocket adjacent to the active site, while the thiazole rings engage in hydrogen bonding with Glu30 and Asp27 .
Neuroprotective Effects
Preliminary data indicate modulation of NMDA receptor activity, reducing glutamate-induced excitotoxicity in neuronal cultures . This positions the compound as a candidate for neurodegenerative disease research.
Comparative Analysis with Structural Analogs
A comparison of 3-(benzenesulfonyl)-N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]propanamide with related compounds underscores its unique pharmacophore (Table 2):
| Compound | Molecular Weight (g/mol) | Key Structural Feature | IC₅₀ (MCF-7) |
|---|---|---|---|
| 3-(Benzenesulfonyl)-propanamide analog | 466.53 | Benzothiazole-thiazole hybrid | 9.7 µM |
| 4-(Phenylsulfonyl)-butanamide | 473.61 | Piperazine spacer | 23.4 µM |
| N-(Thiazol-2-yl)-acetamide | 221.29 | Simplified backbone | >100 µM |
The hybrid architecture confers superior target affinity and metabolic stability compared to simpler analogs .
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